Trametiglue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trametiglue is a novel compound designed as an analogue of trametinib, a well-known mitogen-activated protein kinase inhibitor. This compound has been developed to enhance the interfacial binding properties of trametinib, thereby overcoming drug resistance in cancer treatments. It exhibits higher potency and slower off-rate kinetics, making it a promising candidate for long-term inhibitory activity on both BRAF- and RAS-mutated tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trametiglue is synthesized by modifying the structure of trametinib. The key modification involves replacing the acetamide moiety within trametinib with a sulfamide group. This change enhances the interfacial binding properties of the compound . The synthesis involves the following steps:
Formation of the core structure: The core structure of trametinib is synthesized using standard organic synthesis techniques.
Introduction of the sulfamide group: The acetamide moiety is replaced with a sulfamide group through a series of chemical reactions, including nucleophilic substitution and condensation reactions.
Industrial Production Methods
The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trametiglue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Mechanism of Action
Trametiglue exerts its effects by binding to the mitogen-activated protein kinase enzyme MEK at the interface with the kinase suppressor of RAS protein. This binding prevents the activation of MEK by RAF proteins, thereby inhibiting the downstream signaling of the RAS-RAF-MEK-ERK pathway. The enhanced interfacial binding properties of this compound result in better long-term inhibitory activity and reduced adaptive resistance .
Comparison with Similar Compounds
Trametiglue is compared with other similar compounds, such as trametinib and other mitogen-activated protein kinase inhibitors:
Trametinib: This compound has enhanced interfacial binding properties and slower off-rate kinetics compared to trametinib, making it more effective in overcoming drug resistance.
Other Mitogen-Activated Protein Kinase Inhibitors: This compound’s unique sulfamide group and binding properties distinguish it from other inhibitors, providing better long-term efficacy and reduced resistance.
List of Similar Compounds
- Trametinib
- Cobimetinib
- Binimetinib
- Selumetinib
Properties
Molecular Formula |
C25H24FIN6O5S |
---|---|
Molecular Weight |
666.5 g/mol |
IUPAC Name |
3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-1-[3-(methylsulfamoylamino)phenyl]pyrido[4,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C25H24FIN6O5S/c1-13-21-20(22(31(3)23(13)34)29-19-10-7-14(27)11-18(19)26)24(35)33(16-8-9-16)25(36)32(21)17-6-4-5-15(12-17)30-39(37,38)28-2/h4-7,10-12,16,28-30H,8-9H2,1-3H3 |
InChI Key |
DNNMBAWCLGMMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NS(=O)(=O)NC)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.